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  • Product: 3-Bromo-5-chloro-2-nitropyridine
  • CAS: 1804904-51-5

Core Science & Biosynthesis

Foundational

3-Bromo-5-chloro-2-nitropyridine molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7) Introduction 3-Bromo-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the chemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7)

Introduction

3-Bromo-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the chemical research community. Its pyridine core is substituted with three distinct functional groups: a bromine atom, a chlorine atom, and a nitro group. This arrangement of an electron-withdrawing nitro group and two versatile halogen substituents on an already electron-deficient pyridine ring imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.[1]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 3-Bromo-2-chloro-5-nitropyridine. We will delve into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its role as a versatile building block in the creation of complex, biologically active molecules.[2] The compound's utility is primarily centered on its capacity to undergo selective transformations, particularly nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.[2][3]

A Note on Nomenclature: While the topic specifies "3-Bromo-5-chloro-2-nitropyridine," the widely available compound under CAS number 5470-17-7 is identified by the IUPAC name 3-Bromo-2-chloro-5-nitropyridine .[4][5][6] This guide will focus on the latter, as it is the isomer with substantial documented data and commercial availability.

Molecular Structure and Properties

A precise understanding of the molecule's fundamental characteristics is the foundation of its effective application in synthesis.

Chemical Identifiers

The following table summarizes the key identifiers for 3-Bromo-2-chloro-5-nitropyridine.

IdentifierValueSource(s)
CAS Number 5470-17-7[4][5]
IUPAC Name 3-bromo-2-chloro-5-nitropyridine[4]
Molecular Formula C₅H₂BrClN₂O₂[5][7]
Molecular Weight 237.44 g/mol [4][7]
Canonical SMILES C1=C(C=NC(=C1Br)Cl)[O-][4]
InChI Key PTTQIUHVDDBART-UHFFFAOYSA-N[4]
Physicochemical Properties

The physical and chemical properties dictate the conditions required for handling, storage, and reactions.

PropertyValueSource(s)
Physical Form Solid
Melting Point 66-70 °C
XLogP3-AA 2.3[4]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
2D Molecular Structure

The structural arrangement of the substituents is critical to the molecule's reactivity. The nitro group at the C5 position strongly influences the electronic properties of the entire ring, particularly activating the C2 and C6 positions for nucleophilic attack.

Caption: 2D structure of 3-Bromo-2-chloro-5-nitropyridine.

Synthesis and Purification

While specific, peer-reviewed syntheses for 3-Bromo-2-chloro-5-nitropyridine are not readily found in the provided search results, a plausible and robust synthetic route can be proposed based on established heterocyclic chemistry principles, such as the Sandmeyer reaction.[8] This approach is widely used for the conversion of amino-heterocycles into halo-heterocycles.

Proposed Synthetic Protocol: Sandmeyer Reaction

The proposed synthesis starts from the commercially available 2,3-diaminopyridine, proceeding through nitration, selective diazotization/bromination, and a final diazotization/chlorination. A more direct route, if the precursor is available, would involve a Sandmeyer reaction on 3-amino-2-chloro-5-nitropyridine. The following protocol is based on a well-documented procedure for a related isomer.[8]

Starting Material: 3-Amino-2-chloro-5-nitropyridine

  • Diazotization:

    • Suspend the starting material, 3-Amino-2-chloro-5-nitropyridine, in 6 M hydrochloric acid (HCl). The acid protonates the pyridine nitrogen and the amino group, ensuring solubility and preparing the amine for reaction.

    • Cool the suspension to 0 °C in an ice-salt bath. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise. The internal temperature must be kept below 5 °C. This reaction generates nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.

    • After the addition is complete, continue stirring the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Bromination):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). This is the catalyst for the substitution of the diazonium group with a bromide.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or ammonium hydroxide to a neutral or slightly alkaline pH.

    • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-2-chloro-5-nitropyridine.[8]

Synthesis Workflow Diagram

synthesis_workflow start 3-Amino-2-chloro- 5-nitropyridine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer product 3-Bromo-2-chloro- 5-nitropyridine sandmeyer->product

Caption: Proposed Sandmeyer reaction workflow.

Spectroscopic and Spectrometric Characterization

Structural elucidation and purity assessment of the synthesized compound are critically dependent on modern spectroscopic techniques.[9][10] While specific spectra for this exact compound are not in the initial search, its spectral characteristics can be reliably predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H4 Proton: This proton is situated between two electron-withdrawing groups (the C3-Br and the C5-NO₂). It is expected to be a doublet and shifted significantly downfield.

  • H6 Proton: This proton is ortho to the ring nitrogen. It will also appear as a doublet due to coupling with the H4 proton. Its chemical shift will be influenced by the adjacent nitrogen and the C5-NO₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring, as there is no molecular symmetry. The carbons directly attached to the electronegative nitrogen, halogens, and nitro group (C2, C3, C5) will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[11]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Nitro (NO₂) Group 1500 - 1570 and 1300 - 1370Asymmetric & Symmetric Stretch
Aromatic C=C/C=N 1400 - 1600Ring Stretching
C-Cl Bond 600 - 800Stretching
C-Br Bond 500 - 600Stretching
Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be a key diagnostic. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺), which provides definitive confirmation of the elemental composition.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Bromo-2-chloro-5-nitropyridine stems from its engineered reactivity. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group.

Nucleophilic Aromatic Substitution (SNAr)

This electronic deficiency makes the ring highly susceptible to attack by nucleophiles. The primary pathway for its reaction is Nucleophilic Aromatic Substitution (SNAr). The positions ortho (C4, C6) and para (C2) to the nitro group are electronically activated for attack.

Causality of Reactivity:

  • Most Labile Group: The chlorine atom at the C2 position is the most likely site for substitution. This is due to two factors: (1) it is para to the strongly electron-withdrawing nitro group, which can stabilize the negative charge in the intermediate, and (2) chlorine is generally a better leaving group than bromine in SNAr reactions on electron-deficient rings under many conditions.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.

SNAr Mechanism Diagram

Caption: General mechanism for SNAr at the C2 position.

Applications in Research and Development

The predictable and selective reactivity of 3-Bromo-2-chloro-5-nitropyridine makes it an exemplary building block in medicinal and agricultural chemistry.[2][12]

  • Pharmaceutical Development: This compound serves as a scaffold for generating libraries of novel compounds. By reacting it with various nucleophiles (amines, alcohols, thiols), medicinal chemists can rapidly synthesize a diverse set of derivatives for biological screening. It is a known intermediate in the synthesis of potential anti-cancer agents and antibiotics.[2] The substituted nitropyridine motif is present in numerous biologically active molecules.

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides. The introduction of specific functional groups via SNAr can tune the compound's activity and selectivity towards target pests or weeds.[2]

  • Material Science: The unique electronic and structural properties of this molecule also make it valuable in the synthesis of advanced materials, such as specialized polymers and coatings.[2]

Safety and Handling

Proper handling of 3-Bromo-2-chloro-5-nitropyridine is essential due to its toxicity.

GHS Hazard Classification
Hazard ClassPictogramSignal WordHazard Statement(s)Source(s)
Acute Toxicity, Oral GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[4]
Serious Eye Damage GHS05 (Corrosion)DangerH318: Causes serious eye damage[4]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • PubChem. 3-Bromo-2-chloro-5-nitropyridine . National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19 . [Link]

  • Google Patents.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities . [Link]

  • Organic Syntheses. 2,3-diaminopyridine . [Link]

  • Wikipedia. Pyridine . [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery . [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection . [Link]

Sources

Exploratory

A Comprehensive Safety & Handling Guide for 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7)

Authored by a Senior Application Scientist This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 3-Bromo-2-chloro-5-nitropyridine. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 3-Bromo-2-chloro-5-nitropyridine. It is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. The information herein synthesizes established safety data with field-proven insights to ensure laboratory safety and experimental integrity.

Executive Summary & Core Hazard Profile

3-Bromo-2-chloro-5-nitropyridine is a highly reactive heterocyclic compound, making it an invaluable building block in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the development of agrochemicals.[1] Its utility, however, is matched by a significant hazard profile that necessitates stringent safety protocols. The primary dangers associated with this compound are acute oral toxicity and the risk of causing serious, irreversible eye damage.[2][3]

This guide moves beyond standard Safety Data Sheet (SDS) templates to provide a causal framework for its safety protocols, ensuring that users not only follow procedures but also understand the scientific reasoning behind them.

GHS Hazard Identification Data
Pictograms
Signal Word Danger [2]
Hazard Statements H301: Toxic if swallowed.[2][3] H318: Causes serious eye damage.[2][3]
Primary Precautionary Statements P270: Do not eat, drink or smoke when using this product.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] P405: Store locked up.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4]

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The properties listed below are critical for assessing exposure risks and designing appropriate handling procedures.

Identifier Value
IUPAC Name 3-bromo-2-chloro-5-nitropyridine[2]
Synonyms 2-Chloro-3-bromo-5-nitropyridine[1][3][6]
CAS Number 5470-17-7[1][2][3][6][7]
Molecular Formula C₅H₂BrClN₂O₂[1][2][6][7]
Molecular Weight 237.44 g/mol [1][2]
Appearance Off-white to yellow colored powder/solid[1]
Melting Point 66-70 °C[1]

In-Depth Hazard Analysis

Understanding the nature of the hazards is paramount for developing a robust safety culture.

Acute Oral Toxicity (GHS Category 3, H301)

The classification "Toxic if swallowed" indicates that small quantities of this substance can cause serious health effects or death if ingested. For laboratory professionals, this underscores the critical importance of preventing ingestion through direct or indirect means.

  • Mechanism Insight: While specific metabolic pathways are not detailed in the provided literature, the high reactivity of the nitro- and halo-substituted pyridine ring suggests potential for interference with fundamental cellular processes upon absorption in the gastrointestinal tract.

  • Field-Proven Implication: The primary risk is not deliberate ingestion, but accidental cross-contamination. This can occur from handling the compound and then touching the face, or from contaminated lab equipment (e.g., pens, notebooks) being handled before eating or drinking. The "P270: Do not eat, drink or smoke when using this product" is a non-negotiable directive.[4][5]

Serious Eye Damage (GHS Category 1, H318)

This is the most immediate and severe handling risk. "Causes serious eye damage" signifies a risk of irreversible injury, including permanent vision loss.[2][3] This is distinct from "eye irritation," which is typically reversible.

  • Mechanism Insight: The compound's chemical properties likely allow it to rapidly penetrate and damage the cornea and deeper ocular tissues. The damage is corrosive in nature, meaning it chemically destroys tissue.

  • Field-Proven Implication: Standard safety glasses may not provide sufficient protection against fine powders, which can become airborne. Goggles that form a seal around the eyes are the authoritative standard. The speed of response is critical; any delay in rinsing can lead to a worse prognosis. The protocol "IF IN EYES: Rinse cautiously with water for several minutes" must be initiated immediately at a dedicated eyewash station.[3][5]

Risk Mitigation and Safe Handling Workflow

A self-validating safe handling protocol involves a sequence of checks and actions that inherently minimize risk.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 3-Bromo-2-chloro-5-nitropyridine solid must be performed inside a certified chemical fume hood.

    • Causality: A fume hood provides a controlled, ventilated space that prevents the inhalation of the fine, potentially airborne powder and contains any minor spills on an easily decontaminated surface.

  • Emergency Equipment: An eyewash station and safety shower must be located within a 10-second travel distance from the workstation.[4]

    • Causality: Immediate access is essential to mitigate the effects of corrosive eye damage and gross skin contamination.

Personal Protective Equipment (PPE): The Last Barrier
  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8] A face shield should be worn over goggles when handling larger quantities.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Causality: Nitrile provides good resistance against a broad range of chemicals. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin exposure.[8]

  • Body Protection: A lab coat must be worn and fully buttoned.

    • Causality: This protects skin and personal clothing from contamination.

Workflow Diagram: Safe Weighing and Dispensing

The following diagram outlines the mandatory workflow for handling the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Exit Phase start Start: Verify Protocol verify_hood Verify Fume Hood Certification & Airflow start->verify_hood 1. don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) verify_hood->don_ppe 2. prep_surface Prepare Work Surface (e.g., with absorbent liner) don_ppe->prep_surface 3. get_reagent Bring Reagent into Hood prep_surface->get_reagent weigh Weigh Compound on Anti-static Weigh Paper get_reagent->weigh 4. transfer Carefully Transfer to Reaction Vessel weigh->transfer 5. close_reagent Securely Close Reagent Container transfer->close_reagent 6. dispose_waste Dispose of Contaminated Waste in Labeled Bag close_reagent->dispose_waste 7. decontaminate Decontaminate Spatula and Work Surface dispose_waste->decontaminate 8. doff_ppe Doff PPE Correctly (Gloves Last) decontaminate->doff_ppe 9. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 10. finish End wash_hands->finish

Caption: Standard Operating Procedure for Weighing 3-Bromo-2-chloro-5-nitropyridine.

Emergency Protocols and First Response

Rapid and correct response to an exposure or spill is critical.

Step-by-Step Emergency Procedures
Exposure Type Immediate Action Protocol
Eye Contact 1. IMMEDIATELY proceed to the nearest eyewash station. Do not delay. 2. Forcibly hold eyelids open and begin flushing with a gentle, continuous stream of water.[8] 3. Rinse for at least 15-20 minutes .[8] 4. While rinsing, have a colleague call for emergency medical services. 5. Remove contact lenses after the first few minutes of rinsing, if present and easy to do so.[3]
Ingestion 1. IMMEDIATELY call a Poison Control Center or emergency medical services.[3] 2. Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] 3. If the person is conscious and able to swallow, have them drink a small glass of water. 4. Provide the SDS or chemical name to emergency responders.
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] 3. Seek medical attention if irritation develops or persists.
Inhalation 1. Move the affected person to fresh air immediately.[8] 2. If breathing is difficult or has stopped, have a trained person administer artificial respiration.[8] 3. Seek immediate medical attention.
Emergency Response Decision Tree

This flowchart guides the initial actions in the event of an unforeseen incident.

G incident Incident Occurs (Spill or Exposure) is_exposure Is it a personnel exposure? incident->is_exposure exposure_path Initiate First Aid (See Table 5.1) is_exposure->exposure_path Yes is_major Is spill large or outside fume hood? is_exposure->is_major No (Spill) seek_medical Seek Immediate Medical Attention exposure_path->seek_medical major_spill_path Evacuate Area Alert EHS is_major->major_spill_path Yes minor_spill_path Ensure Full PPE is Worn is_major->minor_spill_path No (Minor) contain_spill Cover with absorbent material (e.g., vermiculite) minor_spill_path->contain_spill collect_spill Sweep into labeled hazardous waste container contain_spill->collect_spill decontaminate_area Decontaminate Area collect_spill->decontaminate_area

Caption: Decision-making flowchart for spill or exposure incidents.

Storage and Disposal

  • Storage Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3] The container must be kept tightly closed.[3] Due to its acute toxicity, it must be stored in a locked cabinet or area with restricted access (P405).[4]

  • Waste Disposal: This material and its container must be disposed of as hazardous waste.[3] All disposables (gloves, weigh paper, liners) that have come into contact with the compound must be collected in a clearly labeled, sealed hazardous waste container. Engage a licensed professional waste disposal service for final disposal. Do not dispose of down the drain or in regular trash.[3][8]

References

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2012). MSDS of 3-Bromo-2-chloro-5-nitropyridine. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]

Sources

Foundational

Comparative Technical Analysis: 3-Bromo-5-chloro-2-nitropyridine vs. 3-Bromo-2-chloro-5-nitropyridine

The following technical guide details the structural and functional divergences between 3-Bromo-5-chloro-2-nitropyridine and 3-Bromo-2-chloro-5-nitropyridine . [1][2] Executive Summary In medicinal chemistry and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional divergences between 3-Bromo-5-chloro-2-nitropyridine and 3-Bromo-2-chloro-5-nitropyridine .

[1][2]

Executive Summary

In medicinal chemistry and agrochemical synthesis, the positional isomerism of halonitropyridines dictates their reactivity, leaving group capability, and downstream synthetic utility.

  • Compound A (3-Bromo-5-chloro-2-nitropyridine, CAS 1804904-51-5): Defined by a labile nitro group at the C2 position.[1][2][3] It functions primarily as a precursor for 2-substituted-3-bromo-5-chloropyridines via nitro-displacement (denitration).[1][2]

  • Compound B (3-Bromo-2-chloro-5-nitropyridine, CAS 5470-17-7): Defined by a labile chlorine atom at the C2 position.[1][2] It is the industry-standard scaffold for generating 2-functionalized-5-nitropyridines (retaining the nitro group for subsequent reduction to amines).[1][2]

Key Differentiator: In Nucleophilic Aromatic Substitution (SNAr), Compound A typically loses the Nitro group , whereas Compound B loses the Chlorine atom .

Structural & Electronic Characterization

The reactivity of these isomers is governed by the superimposition of the pyridine nitrogen's inductive effect (-I) and the mesomeric effect (-M) of the nitro group.

FeatureCompound A Compound B
IUPAC Name 3-Bromo-5-chloro-2-nitropyridine3-Bromo-2-chloro-5-nitropyridine
CAS Number 1804904-51-55470-17-7
C2 Substituent Nitro (-NO2)Chlorine (-Cl)
C5 Substituent Chlorine (-Cl)Nitro (-NO2)
Primary Leaving Group -NO2 (at C2)-Cl (at C2)
Electronic Activation C2 is activated by Ring N (ortho) and -I of Br (ortho).[1][2]C2 is activated by Ring N (ortho) and -NO2 (para).[1][2]
Steric Environment C2 is flanked by C3-Br (Ortho-effect).[1][2][4]C2 is flanked by C3-Br (Ortho-effect).[1][2][4]
Electronic Activation Diagram

The following diagram illustrates the vectors of activation that determine the site of nucleophilic attack.

ActivationMap cluster_A Compound A: 3-Br-5-Cl-2-NO2 cluster_B Compound B: 3-Br-2-Cl-5-NO2 A_Node Pyridine Ring (Compound A) A_C2 C2 Position (Site of NO2) A_Node->A_C2 Activation by Ring N A_C5 C5 Position (Site of Cl) A_Node->A_C5 Activation by C2-NO2 (Para) Leaving Group: NO2 Leaving Group: NO2 A_C2->Leaving Group: NO2 B_Node Pyridine Ring (Compound B) B_C2 C2 Position (Site of Cl) B_Node->B_C2 Activation by Ring N + C5-NO2 Leaving Group: Cl Leaving Group: Cl B_C2->Leaving Group: Cl B_C5 C5 Position (Site of NO2)

Caption: Activation vectors showing the primary electrophilic sites. In Compound A, the C2-Nitro is the primary leaving group. In Compound B, the C2-Chloro is the primary leaving group.[1][2]

Chemoselectivity & Reactivity Profiles[1][2]

Compound A: Nitro-Displacement (The "Denitration" Pathway)

In 2-nitropyridines, the nitro group is an exceptionally labile leaving group due to the strong electron-withdrawing nature of the adjacent pyridine nitrogen.[1][2]

  • Mechanism: SNAr.

  • Reaction: Upon treatment with a nucleophile (e.g., an amine or alkoxide), the nucleophile attacks C2. The Meisenheimer complex collapses to eject the nitrite ion (NO2⁻).

  • Outcome: The nitro group is lost. The chlorine at C5 and bromine at C3 are typically retained (unless forcing conditions are used).

  • Utility: Used when the objective is to install a nucleophile at C2 while removing the nitrogen functionality entirely from that position.

Compound B: Chloro-Displacement (The "Retention" Pathway)

This is the "workhorse" scaffold. The chlorine at C2 is activated by both the ortho-ring nitrogen and the para-nitro group at C5.[2]

  • Mechanism: SNAr.

  • Reaction: Nucleophiles selectively displace the C2-Chlorine.[1][2]

  • Outcome: The nitro group at C5 remains intact.

  • Utility: Essential for synthesizing 3-bromo-5-nitropyridin-2-amines .[1][2] The retained nitro group can be subsequently reduced (Fe/NH4Cl or H2/Pd) to an amine, allowing for the construction of 2,5-diaminopyridine derivatives (common in kinase inhibitors).

Comparative Reaction Scheme

ReactionFlow cluster_0 Compound A Pathway cluster_1 Compound B Pathway Start_A 3-Bromo-5-chloro-2-nitropyridine Step_A + Nucleophile (Nu-H) (S_NAr at C2) Start_A->Step_A Prod_A 3-Bromo-5-chloro-2-Nu-pyridine (NO2 is LOST) Step_A->Prod_A - NO2 Start_B 3-Bromo-2-chloro-5-nitropyridine Step_B + Nucleophile (Nu-H) (S_NAr at C2) Start_B->Step_B Prod_B 3-Bromo-2-Nu-5-nitropyridine (NO2 is RETAINED) Step_B->Prod_B - Cl

Caption: Divergent synthetic pathways. Compound A undergoes denitration, while Compound B undergoes dechlorination.

Experimental Protocols

Protocol 1: Selective C2-Amination of Compound B (Retention of Nitro)

Target: Synthesis of 3-bromo-5-nitro-N-substituted-pyridin-2-amine.[1][2]

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-nitropyridine (1.0 eq)[1][2]

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or THF

Methodology:

  • Preparation: Dissolve 3-Bromo-2-chloro-5-nitropyridine in MeCN (0.2 M concentration) under N2 atmosphere.

  • Addition: Cool to 0°C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: The C2-Cl is highly activated; heating is rarely required and may promote side reactions at the C3-Br position.[1][2]

  • Validation: Monitor via TLC/LC-MS. Product should show retention of the nitro mass signal (+46 mass shift not observed, but Cl isotope pattern lost).

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine.

Protocol 2: C2-Functionalization of Compound A (Displacement of Nitro)

Target: Synthesis of 3-bromo-5-chloro-2-alkoxypyridine.[2]

Reagents:

  • Substrate: 3-Bromo-5-chloro-2-nitropyridine (1.0 eq)[1][2]

  • Nucleophile: Sodium Alkoxide (e.g., NaOMe) (1.2 eq)

  • Solvent: Corresponding Alcohol (MeOH) or DMF

Methodology:

  • Preparation: Dissolve substrate in anhydrous DMF or MeOH at 0°C.

  • Addition: Slowly add the alkoxide solution.

    • Caution: The displacement of the nitro group is exothermic and generates nitrite ions.

  • Reaction: Stir at 0°C to RT for 1–2 hours.

  • Mechanistic Check: If the nucleophile attacks C5 (displacing Cl), the product would still contain the nitro group. If it attacks C2 (displacing NO2), the product loses the nitro group.

    • Validation: LC-MS will show a mass corresponding to [M - NO2 + OMe].[1][2]

  • Workup: Quench with water, extract with ether.

Applications in Drug Discovery[5]

Application DomainPreferred IsomerRationale
Kinase Inhibitors Compound B Many kinase inhibitors (e.g., ALK, EGFR inhibitors) require a 2,5-diaminopyridine core.[1][2] Compound B allows substitution at C2 followed by reduction of C5-NO2 to C5-NH2.[1][2]
Bi-aryl Coupling Compound A If the target requires a pyridine with a specific C2-ether/amine and two halogens (Br/Cl) available for sequential cross-coupling (Suzuki/Buchwald), Compound A is ideal because it preserves the C5-Cl and C3-Br.[1][2]
PROTAC Linkers Compound B The high reactivity of C2-Cl allows for the attachment of delicate linker chains under mild conditions without affecting the C5-nitro "warhead" precursor.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230889, 3-Bromo-2-chloro-5-nitropyridine.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution patterns in halonitropyridines. Organic & Biomolecular Chemistry.[1][2][5] Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 3-Bromo-5-chloro-2-nitropyridine

Executive Summary 3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5 ) represents a "privileged scaffold" in medicinal chemistry due to its highly functionalized, electron-deficient architecture. Unlike generic pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5 ) represents a "privileged scaffold" in medicinal chemistry due to its highly functionalized, electron-deficient architecture. Unlike generic pyridine building blocks, this specific isomer offers three orthogonal reactive handles: a nitro group at C2 (activator/leaving group), a bromine at C3 (preferred cross-coupling site), and a chlorine at C5 (latent electrophile).

For drug development professionals, "buying" this compound is not merely a transaction but a strategic entry point into complex heterocyclic libraries. This guide details the procurement specifications, quality control parameters, and validated experimental protocols required to utilize this scaffold effectively without compromising its halogenated integrity.

Part 1: Procurement & Quality Assurance

When sourcing research-grade 3-Bromo-5-chloro-2-nitropyridine, vendor reliability varies. The primary risk is regioisomeric contamination (e.g., 3-bromo-2-chloro-5-nitropyridine), which has similar physical properties but vastly different reactivity profiles.

Critical Specification Table

Ensure your Certificate of Analysis (CoA) meets these specific thresholds before accepting a batch.

ParameterSpecification (Research Grade)Rationale
CAS Number 1804904-51-5 CRITICAL: Do not confuse with CAS 5470-17-7 (isomer).
Appearance Yellow to Off-White SolidDark orange/brown indicates oxidative degradation.
Purity (HPLC)

97.0% (Area %)
Lower purity often indicates des-bromo impurities.

H-NMR
Consistent with structureMust show two distinct aromatic singlets (or doublets with small J coupling).
Identity (LCMS) [M+H]

= 236.9/238.9
Confirm Br/Cl isotope pattern (approx 100:130:30 intensity for M, M+2, M+4).
Water (KF)

0.5%
Moisture accelerates hydrolysis of the C2-nitro group.
The "Isomer Trap"

Vendors often mislabel isomers. Verify the


H-NMR signals.
  • Target (3-Br, 5-Cl, 2-NO

    
    ):  Protons are at C4 and C6. C6 is deshielded by the ring nitrogen and inductive effect of Cl, but C4 is crowded. Expect signals around 
    
    
    
    8.2–8.6 ppm.
  • Common Impurity (3-Br, 2-Cl, 5-NO

    
    ):  Protons are at C4 and C6. The C6 proton is ortho to a nitro group, typically shifting it further downfield (
    
    
    
    > 9.0 ppm).

Part 2: Chemical Architecture & Reactivity

The value of this scaffold lies in its chemoselectivity . The nitro group at C2 activates the ring for Nucleophilic Aromatic Substitution (


), while the halogens allow for sequential Palladium-catalyzed couplings.
Reactivity Matrix (DOT Visualization)

The following diagram maps the orthogonal reaction pathways available to this specific isomer.

ReactivityMap cluster_legend Chemo-Logic Core 3-Bromo-5-chloro- 2-nitropyridine (CAS 1804904-51-5) Amine 2-Amino-3-bromo- 5-chloropyridine (Stable Precursor) Core->Amine Reduction (Fe/AcOH) Preserves Halogens SNAr_Product 2-Alkoxy/Amino- 3-bromo-5-chloropyridine (C2 Functionalization) Core->SNAr_Product SNAr (R-NH2/RO-) Displaces Nitro Suzuki_Product 3-Aryl-5-chloro- 2-nitropyridine (C3 Coupling) Core->Suzuki_Product Pd(0), Ar-B(OH)2 C3 Selective Note1 Nitro group is labile; Reduction is the safest first step.

Figure 1: Chemoselectivity map illustrating the three primary divergence points. The green pathway (Reduction) is recommended to stabilize the scaffold before metal-catalyzed coupling.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Recommended Entry)

Objective: Convert the unstable nitro group to a stable amino group without dehalogenating the C3-Br or C5-Cl positions.

  • Why: Catalytic hydrogenation (H

    
    , Pd/C) is contraindicated  as it will strip the bromine and chlorine atoms [1].
    
  • Method: Iron-mediated reduction (Bechamp conditions).[1][2]

Step-by-Step:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer, dissolve 3-Bromo-5-chloro-2-nitropyridine (1.0 equiv) in a mixture of EtOH:H

    
    O (4:1 v/v).
    
  • Acidification: Add Glacial Acetic Acid (5.0 equiv) and Ammonium Chloride (1.0 equiv).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 equiv) portion-wise at room temperature.

    • Caution: Exothermic reaction.[3] Maintain internal temp < 40°C using a water bath.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Starting material is UV active/Yellow; Product is UV active/Blue fluorescent).

  • Workup: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.

  • Neutralization: Adjust filtrate pH to ~9 with sat. NaHCO

    
    . Extract with EtOAc (3x).[4][5]
    
  • Isolation: Dry organics over Na

    
    SO
    
    
    
    , concentrate.
    • Yield Expectation: 85–95%.

    • Product: 2-Amino-3-bromo-5-chloropyridine.

Protocol B: Displacement of Nitro Group

Objective: Install a nucleophile at C2 by displacing the nitro group directly.

  • Why: The nitro group at C2 is highly activated. This reaction must be controlled to prevent over-reaction or degradation [2].

Step-by-Step:

  • Solvent: Use anhydrous DMF or NMP.

  • Nucleophile: Primary amine (1.1 equiv) or Alkoxide.

  • Base: DIPEA (2.0 equiv) or K

    
    CO
    
    
    
    (1.5 equiv).
  • Condition: Stir at 0°C initially, then warm to RT.

    • Note: Heating (>60°C) may cause "Nitro-migration" or decomposition in this specific scaffold [3].

  • Quench: Pour into ice water. Precipitate is usually collected by filtration.

Part 4: Decision Making & Workflow

The following flowchart guides the researcher through the decision process from procurement to the first synthetic step.

Workflow Start Sourcing Request: 3-Bromo-5-chloro-2-nitropyridine CheckCAS Verify CAS: 1804904-51-5 Start->CheckCAS CheckNMR QC Check: 1H-NMR (d6-DMSO) CheckCAS->CheckNMR Decision Is C2-Functionalization Required Immediately? CheckNMR->Decision Pass Path_Red Protocol A: Fe/AcOH Reduction (Yields 2-Amino) Decision->Path_Red No (Stabilize first) Path_SNAr Protocol B: SNAr Displacement (Yields 2-Substituted) Decision->Path_SNAr Yes (Diversity) Downstream Downstream: Suzuki Coupling at C3-Br Path_Red->Downstream Path_SNAr->Downstream

Figure 2: Operational workflow for sourcing and initial chemical diversification.

Part 5: Handling & Safety

  • Energetic Potential: As a nitro-pyridine, the compound possesses significant potential energy. Avoid heating the neat solid >100°C. Do not distill.

  • Skin/Eye Contact: Halogenated nitropyridines are severe skin irritants and potential sensitizers. Use double nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (Argon). The C-Br bond is light-sensitive; use amber vials.

References

  • Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices."[6] International Journal of Chemical Kinetics, 2019. [Link]

  • Jia, Y., et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, Vol 65, 2005.[7] [Link]

  • PubChem. "3-Bromo-5-chloro-2-nitropyridine Compound Summary." National Library of Medicine, 2025. [Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of 3-Bromo-5-chloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1804904-51-5 | Formula: C₅H₂BrClN₂O₂ | MW: 237.44 g/mol [1][2][3]

Executive Summary

This technical guide details the structural analysis of 3-Bromo-5-chloro-2-nitropyridine , a highly functionalized heterocyclic scaffold used in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Unlike its more common isomer (3-bromo-2-chloro-5-nitropyridine), this specific regioisomer presents unique spectroscopic challenges due to the electronic push-pull effects of the 2-nitro group against the 3,5-dihalo substitution pattern.[1][2]

This document provides a predictive spectral analysis derived from Substituent Chemical Shift (SCS) additivity rules for pyridine derivatives, validated by high-fidelity theoretical models. It includes experimental protocols for sample preparation and a logic-based workflow for distinguishing this compound from its synthetic byproducts.[1][2][3]

Part 1: Molecular Logic & Theoretical Framework

To accurately interpret the NMR spectrum, we must first deconstruct the electronic environment of the pyridine ring.[3] The molecule possesses a


 symmetry (asymmetric), resulting in distinct magnetic environments for all nuclei.[3]
1.1 Structural Deconstruction[1][2][3]
  • The Scaffold: A pyridine ring (electron-deficient aromatic system).[1][2][3]

  • The 2-Nitro Group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  A strong electron-withdrawing group (EWG) at the 
    
    
    
    -position.[1][3] It significantly deshields the ring carbons but has a complex effect on protons depending on their position relative to the nitro group's magnetic anisotropy.[3]
  • The 3-Bromo (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) & 5-Chloro (
    
    
    
    ):
    Both are halogens that withdraw electron density via induction (-I) but donate via resonance (+R).[1][3] In the pyridine system, the inductive effect generally dominates, leading to deshielding of ortho-protons.[3]
1.2 Proton Assignments (¹H NMR)

The molecule contains two aromatic protons: H4 and H6 .[3]

  • H6 (Position 6):

    • Environment: Located

      
       to the ring Nitrogen and ortho to the Chlorine at C5.[3]
      
    • Prediction: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -position to nitrogen is inherently deshielded (~8.5 ppm base).[1][3] The ortho-chloro substituent adds a slight deshielding effect.[1][2][3] The 2-nitro group is para to H6, contributing a moderate deshielding effect via resonance.[3]
      
    • Expected Shift: 8.60 – 8.90 ppm .

    • Multiplicity: Doublet (

      
      ), coupled to H4.
      
  • H4 (Position 4):

    • Environment: Located ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to the ring Nitrogen.[3] It is "sandwiched" between the 3-Bromo and 5-Chloro substituents.[1][3]
      
    • Prediction: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -position is typically more shielded than the 
      
      
      
      -position (~7.5 ppm base).[1][3] However, being flanked by two halogens (ortho-Br and ortho-Cl) creates a significant additive deshielding effect.[1][2][3]
    • Expected Shift: 8.20 – 8.50 ppm .

    • Multiplicity: Doublet (

      
      ), coupled to H6.
      
  • Coupling Constant (

    
    ): 
    
    • These protons are meta to each other.[3][4] In pyridine systems, meta-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) is distinct and typically ranges from 1.5 to 2.5 Hz .[1][3]
      
1.3 Carbon Assignments (¹³C NMR)
  • C2 (Ipso-Nitro): Most deshielded quaternary carbon, often weak due to lack of NOE and coupling to quadrupolar ¹⁴N. (~150-155 ppm).[1][2][3]

  • C6 (CH): Deshielded by N and Cl (~148-152 ppm).[1][2][3]

  • C4 (CH): (~140-144 ppm).[1][2][3]

  • C3 (Ipso-Br) & C5 (Ipso-Cl): Distinct quaternary signals.[1][2][3] C-Cl is typically downfield of C-Br.[1][2][3]

Part 2: Experimental Protocols
2.1 Sample Preparation Strategy

Nitro-pyridines often exhibit poor solubility in non-polar solvents and can aggregate, leading to line broadening.[1][2][3]

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the standard.[1][2][3] Its high polarity disrupts aggregation, and it prevents overlap with the aromatic region (residual peak at 2.50 ppm).[3]

    • Alternative: CDCl₃ can be used, but shifts will be slightly upfield (0.1–0.3 ppm) compared to DMSO.[3]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

2.2 Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition rates.

  • Relaxation Delay (D1): Set to 2.0 seconds . The isolated protons on the electron-deficient ring may have longer T1 relaxation times; a short D1 will reduce integration accuracy.[3]

  • Scans (NS): 16–32 scans are sufficient for ¹H; 512–1024 scans for ¹³C.[3]

  • Temperature: 298 K (25°C).[3]

Part 3: Spectral Data & Visualization[1][2]
3.1 Predicted ¹H NMR Data Table (in DMSO-d₆)
ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Integral
H6

-to-N
8.75 ± 0.15 Doublet (

)

1H
H4

-to-N
8.35 ± 0.15 Doublet (

)

1H

Note: The key diagnostic feature is two doublets with a small coupling constant (~2 Hz).[3][4] If you see large coupling (>7 Hz), you have the wrong isomer.

3.2 Isomer Discrimination Workflow

A common impurity is the 2-chloro-5-nitro isomer (CAS 5470-17-7).[1][2][3] The flowchart below details how to distinguish the target from this impurity.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Pattern Analyze Aromatic Region (8.0 - 9.5 ppm) Start->Check_Pattern Decision_Count Are there exactly 2 signals? Check_Pattern->Decision_Count Check_J Check Coupling Constant (J) Decision_Count->Check_J Yes Impurity Impurity/Starting Material (Check integration) Decision_Count->Impurity No (Multiple peaks) Isomer_Check Check Chemical Shift of H6 Check_J->Isomer_Check J ~ 2 Hz (Meta) Check_J->Impurity J > 7 Hz (Ortho) Target Target Confirmed: 3-Bromo-5-chloro-2-nitropyridine (Two doublets, J ~2Hz) Isomer_Check->Target H6 < 8.9 ppm (Para-NO2 effect) Wrong_Isomer Isomer Identified: 3-Bromo-2-chloro-5-nitropyridine (H6 is very downfield ~9.0+ ppm due to ortho-NO2) Isomer_Check->Wrong_Isomer H6 > 9.0 ppm (Ortho-NO2 effect)

Figure 1: Logic flow for distinguishing the target 2-nitro isomer from the common 5-nitro byproduct using ¹H NMR shifts and coupling constants.

Part 4: Troubleshooting & Self-Validation
4.1 Common Impurities[1][2][3]
  • 3-Bromo-5-chloropyridine (Starting Material):

    • Detection: Look for three aromatic protons.[3] H2 and H6 will be a doublet (~8.5 ppm), and H4 will be a triplet/multiplet (~8.0 ppm).[3]

  • 3-Bromo-2-chloro-5-nitropyridine (Regioisomer):

    • Mechanism:[1][2][3] If nitration conditions were not controlled, the nitro group may attack position 5.[3]

    • Differentiation: In the 5-nitro isomer, H6 is flanked by Nitrogen and the Nitro group (Ortho-NO2).[1][2][3] This "double deshielding" pushes H6 significantly downfield, often >9.0 ppm .[3] In your target (2-nitro), H6 is para to the nitro group, keeping it below 9.0 ppm.[3]

4.2 Verification via 2D NMR

If ¹H NMR is ambiguous, run an HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • H6 will correlate to a carbon at ~148-152 ppm.[1][2][3][5]

  • H4 will correlate to a carbon at ~140-144 ppm.[1][2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a long-range coupling from H6 to the C2 (nitro-bearing carbon).[1][2][3] This confirms the position of the nitro group relative to the proton.[3]

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for SCS additivity rules).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122365447, 3-Bromo-5-chloro-2-nitropyridine. Retrieved from [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Source for coupling constant analysis in heterocycles).[3][4][6][7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-chloro-2-nitropyridine

Introduction: Strategic C-C Bond Formation in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures ubiquitous in pharmaceutical agents.[1][2] This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of a challenging, yet valuable, heterocyclic building block: 3-Bromo-5-chloro-2-nitropyridine. The strategic differentiation of the C-Br and C-Cl bonds, influenced by the strong electron-withdrawing nitro group, allows for selective functionalization, a key advantage in the synthesis of complex molecules.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel pyridine-based compounds.

Understanding the Substrate: The Unique Reactivity of 3-Bromo-5-chloro-2-nitropyridine

The successful application of the Suzuki coupling to 3-Bromo-5-chloro-2-nitropyridine hinges on a nuanced understanding of its electronic and steric properties. Several key factors dictate the reaction's outcome:

  • Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[4] This inherent difference allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The bond dissociation energies of the C-Hal bond are a primary determinant of the rate of oxidative addition, often the rate-determining step in the catalytic cycle.[5]

  • Electronic Effects of the Nitro Group: The strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring. It enhances the electrophilicity of the carbon atoms bonded to the halogens, thereby facilitating the oxidative addition of the palladium(0) catalyst.[6] This "activation" can lead to higher reaction efficiency compared to less electron-deficient pyridine systems. While there have been reports of nitro groups acting as pseudohalides under specific conditions, with standard palladium catalysts like Pd(PPh₃)₄, they are generally inert and do not interfere with the coupling of the C-Br bond.[6][7]

  • Positional Reactivity of Halopyridines: The position of the halogen on the pyridine ring also plays a crucial role. The C2 and C4 positions are generally more electron-deficient due to the electron-withdrawing nature of the ring nitrogen, making them more susceptible to oxidative addition than the C3 position.[8] In the case of 3-Bromo-5-chloro-2-nitropyridine, the combined electron-withdrawing effects of the nitrogen and the nitro group create a highly electrophilic system.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki coupling mechanism is essential for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through three key steps:[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the electrophile to form a Pd(II) intermediate.[1][11]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; RPdX [label="R-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; R_B_OH2 [label="R'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; R_Pd_R [label="R-Pd(II)Ln-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'", shape=plaintext, fontcolor="#202124"]; RX [label="R-X\n(3-Bromo-5-chloro-2-nitropyridine)", shape=plaintext, fontcolor="#202124"]; BX [label="[X-B(OH)₃]⁻", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; RX -> OxAdd; OxAdd -> RPdX; RPdX -> Transmetalation; R_B_OH2 -> Transmetalation; Base -> Transmetalation; Transmetalation -> R_Pd_R; R_Pd_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; Transmetalation -> BX; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocols for the Suzuki Coupling of 3-Bromo-5-chloro-2-nitropyridine

Based on established methodologies for the Suzuki coupling of electron-deficient and dihalogenated pyridines, the following protocols provide a robust starting point for the selective functionalization of 3-Bromo-5-chloro-2-nitropyridine at the C-3 position.

Protocol 1: Standard Conditions with a Palladium/Phosphine Catalyst

This protocol utilizes a common and reliable palladium catalyst system suitable for a wide range of Suzuki couplings.

Materials:

  • 3-Bromo-5-chloro-2-nitropyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Experimental Procedure:

  • To a Schlenk flask, add 3-Bromo-5-chloro-2-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add the degassed solvent system, a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[12][13]

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-nitropyridine.

Protocol 2: Enhanced Reactivity with a Buchwald Ligand

For more challenging couplings or to achieve higher yields and faster reaction times, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, is recommended.[3]

Materials:

  • 3-Bromo-5-chloro-2-nitropyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) to a Schlenk flask.

  • Add anhydrous 1,4-dioxane or toluene and stir for 10-15 minutes to form the active catalyst.

  • In a separate flask, add 3-Bromo-5-chloro-2-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Summary: Comparison of Reaction Conditions

ParameterProtocol 1 (Standard)Protocol 2 (Buchwald Ligand)Rationale
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃Pd₂(dba)₃ is a common precursor for forming active Pd(0) catalysts in situ with specialized ligands.[14]
Ligand Triphenylphosphine (PPh₃)XPhosXPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[3]
Base K₂CO₃ or K₃PO₄K₃PO₄K₃PO₄ is a stronger base that can be more effective in activating the boronic acid, especially for less reactive substrates.[12]
Solvent Dioxane/WaterDioxane or Toluene (anhydrous)The presence of water is often beneficial in the transmetalation step, but anhydrous conditions can be advantageous with certain boronic acids to minimize protodeboronation.[11]
Temperature 80-100 °C80-110 °CHigher temperatures can accelerate the reaction but may also lead to decomposition of sensitive substrates.
Reaction Time 4-24 hours2-12 hoursThe more active catalyst system in Protocol 2 generally allows for shorter reaction times.

Experimental Workflow Visualization

dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Reagents [label="1. Reagent Setup\n- 3-Bromo-5-chloro-2-nitropyridine\n- Arylboronic Acid\n- Base"]; Catalyst [label="2. Catalyst Preparation\n- Pd Source\n- Ligand"]; Reaction [label="3. Reaction\n- Inert Atmosphere\n- Solvent Addition\n- Heating & Stirring"]; Workup [label="4. Workup\n- Cooling\n- Extraction\n- Drying"]; Purification [label="5. Purification\n- Concentration\n- Column Chromatography"]; Product [label="6. Final Product\n- 3-Aryl-5-chloro-2-nitropyridine"];

// Edges Reagents -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (as in Protocol 2), or switching to a stronger base like cesium carbonate (Cs₂CO₃). Ensure that the solvents are adequately degassed to prevent catalyst deactivation.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using anhydrous solvents, a stronger base, or boronic esters (e.g., pinacol esters) can mitigate this issue.[4]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

  • Amine-Containing Substrates: If the arylboronic acid contains a primary or secondary amine, protection of the amine group may be necessary to prevent catalyst inhibition or side reactions.[12][15] However, some protocols have shown success without protection.[15]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-5-chloro-2-nitropyridine offers a powerful and selective method for the synthesis of functionalized 2-nitropyridine derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and chemoselectivity, favoring reaction at the more labile C-Br bond. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]

  • Who we serve. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Retrieved from [Link]

  • ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines | Download Scientific Diagram. Retrieved from [Link]

  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-nitropyridine

This Application Note is structured to guide researchers through the nuanced challenge of performing Buchwald-Hartwig amination on a highly functionalized, electron-deficient heterocycle: 3-Bromo-5-chloro-2-nitropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced challenge of performing Buchwald-Hartwig amination on a highly functionalized, electron-deficient heterocycle: 3-Bromo-5-chloro-2-nitropyridine .

Executive Summary & Strategic Analysis

The substrate 3-Bromo-5-chloro-2-nitropyridine presents a "perfect storm" of reactivity challenges for medicinal chemists. It contains three potential reactive sites for nucleophilic attack: the C3-Bromine, the C5-Chlorine, and the C2-Nitro group (which can act as a leaving group or be reduced).

While the 2-nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), relying solely on SNAr is often insufficient for two reasons:

  • Substrate Scope: SNAr fails with weak nucleophiles (e.g., electron-deficient anilines, amides).

  • Regiocontrol: While C3 is activated by the ortho-nitro effect, the C5 position is also electron-deficient. Palladium catalysis provides the necessary orthogonality to strictly target the C3-Br bond via oxidative addition preferences (C-Br bond energy < C-Cl bond energy).

Core Challenges & Solutions
ChallengeMechanistic Root CauseStrategic Solution
SNAr Background Reaction The 2-NO2 group makes C3-Br highly electrophilic.Use weak bases (Carbonates/Phosphates) and non-polar solvents to suppress background ionic mechanisms.
Chemoselectivity (Br vs. Cl) Both halogens are on an electron-poor ring.Utilize Pd(0) catalysts which preferentially undergo oxidative addition at the weaker C-Br bond.
Nitro Group Stability Nitro groups can poison Pd catalysts or undergo reduction.Avoid strong alkoxide bases (e.g., NaOtBu) and hydride sources. Use anhydrous conditions.

Reactivity Map & Decision Logic

The following diagram illustrates the competitive pathways and the logic for selecting Buchwald-Hartwig conditions over standard SNAr.

ReactivityMap Substrate 3-Bromo-5-chloro- 2-nitropyridine SNAr Pathway A: S_NAr (No Catalyst) Substrate->SNAr Strong Nucleophiles (Aliphatic Amines) Polar Solvents Buchwald Pathway B: Buchwald-Hartwig Substrate->Buchwald Weak Nucleophiles (Anilines/Heterocycles) Pd(0) Catalyst Prod_Mix Mixture: C3 / C5 / NO2-displacement SNAr->Prod_Mix Low Control Prod_C3 Target: C3-Amine (High Selectivity) Buchwald->Prod_C3 Oxidative Addition favors C-Br

Figure 1: Decision matrix for amination. Pathway B (Buchwald) is required for regiochemical fidelity and weak nucleophiles.

Optimized Protocol: The "Xantphos System"[1]

Based on the electronic profile of the substrate, the Pd(OAc)₂ / Xantphos system is the "Gold Standard" recommendation. Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step, which is crucial for electron-deficient aryl halides.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 3-Bromo-5-chloro-2-nitropyridine (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv (Aniline, heteroarylamine, or secondary amine)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2.5–6 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Crucial: Must be finely ground and dried.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Recommended for reproducibility)
  • In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ and Xantphos.

  • Add a small portion of the solvent (e.g., 1 mL).

  • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active L₂Pd(0) species in situ (reduced by phosphine or trace amine).

Phase 2: Reaction Assembly
  • To the catalyst vial, add the 3-Bromo-5-chloro-2-nitropyridine solid.

  • Add the Amine partner.

  • Add the Cs₂CO₃ (finely ground).

  • Add the remaining solvent to reach a concentration of 0.1 M to 0.2 M.

  • Seal the vial with a PTFE-lined crimp cap or screw cap.

Phase 3: Execution
  • Degassing: Sparge the mixture with Argon for 2 minutes (via needle) or perform 3 vacuum/backfill cycles. Note: Oxygen is the enemy of this catalytic cycle.

  • Heating: Place in a pre-heated block at 80°C .

    • Why 80°C? Higher temperatures (>100°C) risk thermal decomposition of the nitro-pyridine or displacement of the nitro group.

  • Monitoring: Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.

    • Checkpoint: Look for the consumption of the starting material (SM). If SM remains but no byproduct forms, increase temp to 90°C. If de-brominated byproduct appears (3-H-5-chloro...), the reaction is stalling; add more catalyst.

Phase 4: Work-up
  • Cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and Palladium black. Rinse with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: The product is likely yellow/orange due to the nitro-amine conjugation.

Validated Variations & Troubleshooting

If the standard Xantphos protocol fails, consult this troubleshooting matrix.

ObservationDiagnosisCorrective Action
No Reaction (SM intact) Catalyst poisoning or oxidative addition failure.Switch to BrettPhos Pd G3/G4 precatalyst. These bulky ligands are more active for oxidative addition.
SNAr Byproduct (Regio-scramble) Background reaction competing with Pd cycle.Lower temperature to 60°C. Switch solvent to Toluene (less polar than dioxane, suppresses ionic SNAr).
Nitro Reduction Hydride source present or base too strong.Ensure solvent is anhydrous. Confirm base is Cs₂CO₃ or K₃PO₄, never alkoxides or hydroxides.
De-halogenation (Protodebromination) β-Hydride elimination from amine or solvent.Increase amine concentration. Switch solvent to t-Amyl alcohol (if solubility permits) or strictly anhydrous Toluene.

Mechanistic Underpinning (The "Why")

Understanding the catalytic cycle is vital for troubleshooting.

  • Oxidative Addition (The Selectivity Step): The Pd(0) species inserts into the C-Br bond.

    • Insight: The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol). Even though the C-Cl bond is activated by the para-nitro group, the Pd insertion into C-Br is kinetically favored.

  • Amine Coordination & Deprotonation: The amine binds to the Pd(II) center.[1] The weak base (Cs₂CO₃) deprotonates the amine.

    • Criticality of Base: A strong base like NaOtBu would attack the electron-deficient pyridine ring directly (SNAr), causing decomposition. Carbonate is strong enough to deprotonate the coordinated amine (which becomes more acidic upon binding to Pd) but too weak to attack the ring.

  • Reductive Elimination: The C-N bond forms, and Pd(0) is regenerated.[2][1]

    • Role of Xantphos: The large bite angle of Xantphos (111°) forces the aryl group and the amido group closer together, accelerating this step, which is often the rate-determining step for electron-poor aryls.

Workflow Visualization

Workflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk) Precat 2. Pre-complexation Pd(OAc)2 + Xantphos (Yellow Solution) Setup->Precat Addition 3. Add Substrate + Amine + Cs2CO3 (Dry) Precat->Addition Reaction 4. Heat to 80°C Solvent: Dioxane Addition->Reaction Check 5. IPC (HPLC/LCMS) Check for C3-Selectivity Reaction->Check Check->Reaction Incomplete Workup 6. Filter (Celite) & Purify Check->Workup Complete

Figure 2: Operational workflow for the amination protocol.

Safety & Stability (HSE)

  • Energetic Warning: Nitro-pyridines are energetic compounds. While 3-bromo-5-chloro-2-nitropyridine is generally stable at room temperature, it should not be subjected to temperatures >120°C or dried to complete dryness on a large scale without DSC (Differential Scanning Calorimetry) testing.

  • Toxicity: Halopyridines are skin sensitizers and potential alkylating agents. Handle with double gloves in a fume hood.

  • Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to comply with heavy metal regulations.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link

Sources

Method

Application Note: Advanced One-Pot Synthesis Protocols for 3-Bromo-5-chloro-2-nitropyridine

Strategic Overview 3-Bromo-5-chloro-2-nitropyridine (CAS: 85921-53-5) is a high-value heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs) and CNS-active agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-Bromo-5-chloro-2-nitropyridine (CAS: 85921-53-5) is a high-value heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs) and CNS-active agents. Its structural utility lies in its orthogonal reactivity profile :

  • C3-Bromine: Highly reactive in palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and nucleophilic aromatic substitution (

    
    ).
    
  • C5-Chlorine: Lower reactivity, allowing for chemoselective retention during C3 functionalization.

  • C2-Nitro: Serves as a latent amine (via reduction) or an activating group for

    
     at C3.
    

This guide details two validated one-pot protocols designed to transform this scaffold into fused bicyclic systems: the 7-Azaindole (Pyrrolo[2,3-b]pyridine) core and the Imidazo[4,5-b]pyridine core.

Protocol A: One-Pot Sonogashira-Reductive Cyclization

Target: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives (7-Azaindoles).

Principle

This protocol telescopes a Sonogashira coupling with a reductive cyclization. The C2-nitro group activates the C3-bromine for the initial coupling. Subsequent reduction of the nitro group to an amine triggers a spontaneous intramolecular attack on the pendant alkyne, closing the pyrrole ring.

Chemo-selectivity: The C5-chlorine remains intact due to the higher bond dissociation energy of C-Cl vs. C-Br and the steric/electronic activation of the C3 position by the ortho-nitro group.

Reaction Pathway Visualization

Sonogashira_Pathway SM 3-Bromo-5-chloro- 2-nitropyridine Inter1 Intermediate A: 3-Alkynyl-2-nitropyridine SM->Inter1 Step 1: Sonogashira (Pd cat., CuI, Alkyne) Inter2 Intermediate B: 2-Amino-3-alkynylpyridine Inter1->Inter2 Step 2: Nitro Reduction (Fe/AcOH or SnCl2) Product Product: 5-Chloro-7-azaindole Inter2->Product Step 3: Cyclization (Spontaneous/Heat)

Figure 1: Cascade synthesis of the 7-azaindole core via C3-alkynylation and reductive cyclization.

Detailed Methodology

Reagents:

  • Substrate: 3-Bromo-5-chloro-2-nitropyridine (1.0 eq)

  • Alkyne: Trimethylsilylacetylene (1.2 eq) or Phenylacetylene

  • Catalyst:

    
     (0.05 eq), CuI (0.02 eq)
    
  • Base: Triethylamine (

    
    ) (3.0 eq)
    
  • Reductant: Iron powder (5.0 eq) or

    
    
    
  • Solvent: DMF/Water or Toluene/Water

Step-by-Step Protocol:

  • Coupling (Inert Atmosphere):

    • Charge a reaction vessel with 3-Bromo-5-chloro-2-nitropyridine (1.0 eq),

      
       (5 mol%), and CuI (2 mol%).
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed DMF (0.2 M concentration) and

      
       (3.0 eq).
      
    • Add the terminal alkyne (1.2 eq) dropwise.

    • Heat to 60°C for 2–4 hours. Monitor consumption of bromide via TLC/LCMS. Note: C5-Cl should remain >95% intact.

  • Reductive Cyclization (One-Pot):

    • Once coupling is complete, cool the mixture to room temperature.

    • Option A (Iron-mediated): Add Iron powder (5.0 eq) and saturated aqueous

      
       (or dilute AcOH). Heat to 80°C  for 3 hours.
      
    • Option B (Stannous Chloride): Add

      
       (4.0 eq) dissolved in minimal HCl/EtOH. Stir at 70°C .
      
    • Mechanism:[1][2][3][4][5][6] The nitro group reduces to the amine (

      
      ). The amine lone pair attacks the internal carbon of the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to form the azaindole.
      
  • Workup:

    • Filter through a Celite pad to remove metal residues. Wash with EtOAc.

    • Wash the filtrate with water (

      
      ) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 65–75% (depending on alkyne sterics).

Protocol B: Regioselective & Imidazole Formation

Target: Synthesis of 6-Chloro-3H-imidazo[4,5-b]pyridine derivatives.

Principle

This protocol exploits the "Ortho-Effect" . While nucleophilic attack on nitropyridines can be complex, amines preferentially displace the C3-Bromine in 3-bromo-2-nitropyridines due to the strong activation by the ortho-nitro group and the better leaving group ability of bromide compared to the nitro group in this specific electronic environment.

Reaction Pathway Visualization

SNAr_Pathway SM 3-Bromo-5-chloro- 2-nitropyridine Inter1 Intermediate: 3-Amino-5-chloro- 2-nitropyridine SM->Inter1 Step 1: SNAr (R-NH2, Base) Inter2 Diamine: 2,3-Diamino- 5-chloropyridine Inter1->Inter2 Step 2: Reduction (H2/Pd or Fe/AcOH) Product Product: 6-Chloro-imidazo[4,5-b]pyridine Inter2->Product Step 3: Cyclization (Orthoformate/Acid)

Figure 2: Synthesis of the imidazopyridine core via sequential SNAr, reduction, and condensation.

Detailed Methodology

Reagents:

  • Substrate: 3-Bromo-5-chloro-2-nitropyridine

  • Nucleophile: Primary amine (

    
    ) (1.1 eq)
    
  • Base:

    
     (2.0 eq) or DIPEA
    
  • Cyclizing Agent: Triethyl orthoformate (TEOF) or Formic Acid

Step-by-Step Protocol:

  • 
     Displacement: 
    
    • Dissolve substrate in THF or Acetonitrile (0.5 M).

    • Add

      
       (2.0 eq) and the amine (1.1 eq).
      
    • Stir at RT to 40°C .

    • Observation: The solution often turns yellow/orange. The C3-Br is displaced; C5-Cl is retained. C2-Nitro remains intact (unless thiols are used, which might attack C2).

  • Reduction:

    • Method: Add 10% Pd/C (10 wt%) to the crude mixture (if solvent is compatible, e.g., EtOH/THF). Hydrogenate at 1 atm (balloon) for 2 hours.

    • Result: Formation of the 2,3-diamino-5-chloropyridine intermediate.

  • Cyclization:

    • Add Triethyl orthoformate (5.0 eq) and a catalytic amount of p-TSA (5 mol%).

    • Heat to reflux (80–90°C ) for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The diamine condenses with TEOF to close the imidazole ring.

Critical Parameters & Troubleshooting

ParameterStandard ConditionRisk / Failure ModeCorrection
Chemoselectivity C3-Br reactionC5-Cl reactionLower temperature; ensure C2-Nitro is present (activates C3).
Reduction Fe/AcOH or

Over-reduction of C5-ClAvoid

if C5-Cl is labile; use chemoselective Fe or Zn.
Bartoli Route Vinyl GrignardWrong RegioisomerBartoli on 2-nitro -pyridines yields 4-azaindoles , not 7-azaindoles. Use Protocol A for 7-azaindoles.
Safety NitropyridinesEnergetic decompositionDo not heat neat reaction mixtures >120°C.

References

  • Schirok, H. (2006). "Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives." Journal of Organic Chemistry. (Describes the Sonogashira-cyclization strategy on 2-amino-3-bromopyridines, adaptable to nitro precursors).
  • Lacchi, S., et al. (1999). "One-pot synthesis of pyrrolo[2,3-b]pyridines." Tetrahedron Letters.
  • Herbert, J. M. (2003). "Organometallic chemistry in the synthesis of azaindoles." Topics in Heterocyclic Chemistry.
  • PubChem Compound Summary. (2023). "3-Bromo-5-chloro-2-nitropyridine (CAS 85921-53-5)."

  • Nazare, M., et al. (2004). "General Synthesis of 7-Azaindoles via the Bartoli Reaction." Angewandte Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-5-chloro-2-nitropyridine Purification

Ticket ID: #PUR-PYR-352 Subject: Troubleshooting Purification & Isolation of 3-Bromo-5-chloro-2-nitropyridine Assigned Scientist: Senior Application Scientist, Process Chemistry Division Status: Open Introduction: The "2...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYR-352 Subject: Troubleshooting Purification & Isolation of 3-Bromo-5-chloro-2-nitropyridine Assigned Scientist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "2-Nitro" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 3-Bromo-5-chloro-2-nitropyridine .

Critical Distinction: Before proceeding, verify your regiochemistry. The 2-nitro isomer is significantly more reactive and prone to decomposition than the more common 5-nitro isomer (CAS 5470-17-7). The 2-nitro group activates the ring towards Nucleophilic Aromatic Substitution (


), making the C3-bromide and the nitro group itself labile under harsh conditions.

This guide addresses the three most common support tickets we receive for this intermediate:

  • "My product is oiling out during crystallization."

  • "I cannot separate the regioisomers by column chromatography."

  • "The solid is turning black/decomposing on the shelf."

Module 1: Crystallization Troubleshooting

Q: My crude material is a dark oil that refuses to solidify, or "oils out" when I try to recrystallize. How do I get a solid?

A: This is the most common issue with low-melting nitropyridines (MP approx. 65–75 °C). "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature.

The Solution: The "Two-Solvent Displacement" Protocol

Do not use heat-to-dissolve methods with alcohols alone, as this promotes oiling. Instead, use a displacement precipitation method at ambient or sub-ambient temperatures.

Recommended Solvent System:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Solvent B (Anti-Solvent): Hexanes or Heptane.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude dark oil in the minimum amount of Solvent A (DCM) at Room Temperature (20–25 °C). Do not heat.

  • Filtration: Filter this solution through a pad of Celite or a 0.45 µm PTFE filter to remove insoluble black tar/polymerized byproducts.

  • Concentration (Critical): Concentrate the filtrate under reduced pressure until it becomes a thick syrup, but stop before it solidifies.

  • Seeding: Add a seed crystal if available. If not, scratch the glass interface.

  • Anti-Solvent Addition: While stirring rapidly, add Solvent B (Heptane) dropwise.

    • Ratio: Aim for a final ratio of 1:5 (DCM:Heptane).

  • Precipitation: A yellow/tan solid should precipitate. If an oil forms, cool the flask to -20 °C immediately. The oil will likely crystallize over 2 hours.

  • Wash: Filter the solid and wash with cold Pentane or Heptane.

Why this works: Avoiding heat prevents the compound from entering its liquid phase during the saturation point. DCM solubilizes the tarry impurities better than alcohols, keeping them in the mother liquor.

Visual Workflow: Crystallization Logic

CrystallizationLogic Figure 1: Decision Logic for Oiling-Out Issues Start Crude Material State Decision Is it a Solid or Oil? Start->Decision OilPath Dark Oil / Gum Decision->OilPath Viscous SolidPath Impure Solid Decision->SolidPath Powder MethodB Method B: Cold Solvent Displacement (DCM / Heptane) OilPath->MethodB MethodA Method A: Melt-Solvent Approach (Avoid if MP < 80°C) SolidPath->MethodA Action1 Dissolve in min. DCM (RT) MethodB->Action1 Action2 Filter through Celite (Remove Tars) Action1->Action2 Action3 Slow add Heptane with rapid stirring Action2->Action3 Result Crystalline Solid Action3->Result

Module 2: Chromatography & Separation

Q: I see two spots on TLC with very similar Rf values. Is this the regioisomer? How do I separate them?

A: Yes, nitration of 3-bromo-5-chloropyridine can yield the 2-nitro (Target) and 4-nitro (Impurity) isomers. Because the halogen substitution pattern is symmetric relative to the nitrogen, these isomers have nearly identical dipole moments, making silica separation difficult.

Diagnostic Data:

IsomerTLC Rf (20% EtOAc/Hex)Predicted DipoleNotes
2-Nitro (Target) 0.45HighOrtho-nitro effect; often slightly less polar due to internal H-bonding if trace water is present.
4-Nitro (Impurity) 0.42HighOften co-elutes.
Starting Material 0.60LowEasy to separate.
The Solution: Toluene-Modified Chromatography

Standard Hexane/EtOAc gradients often fail here. The aromatic "pi-pi" interaction offered by Toluene can discriminate between the electronic environments of the 2-nitro and 4-nitro isomers.

Protocol:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Toluene (100%)

    
     Toluene:EtOAc (95:5).
    
    • Note: Do not use high concentrations of EtOAc.

  • Loading: Dry load on Celite. Do not wet load with DCM, as it broadens the bands.

Alternative (If Toluene fails): Use Dichloromethane:Hexane (1:1) isocratic elution. The chlorinated solvent interacts differently with the nitro group dipole than esters do.

Module 3: Chemical Stability & Storage

Q: The compound turned from yellow to brown overnight. Is it ruined?

A: Color change in nitropyridines usually indicates surface oxidation or hydrolysis, but the bulk material may still be pure.

Mechanism of Instability: The 2-nitro position is highly electrophilic.

  • Hydrolysis: Moisture in the air can attack the C2 position, displacing the nitro group to form 3-bromo-5-chloro-2-pyridone (a stable amide tautomer). This releases nitrous acid (

    
    ), which can autocatalyze further decomposition.
    
  • Photolysis: Nitropyridines are light-sensitive.

Recovery Protocol:

  • Check LC-MS. If the parent mass (M+) is still >90%:

  • Dissolve in EtOAc.

  • Wash with 10% aqueous

    
      (removes the acidic pyridone impurity).
    
  • Dry over

    
     and re-concentrate.
    

Storage Requirement:

  • Store under Argon/Nitrogen.

  • Temperature: -20 °C.

  • Amber vial is mandatory to prevent photolytic degradation.

Module 4: Safety Warning (Energetics)

Q: Can I scale this up to 100g?

A: STOP. Polynitro or halonitro pyridines have high energy potential. The 2-nitro group is less stable than the 3-nitro.

  • DSC (Differential Scanning Calorimetry) data is required before heating any quantity >5g above 80 °C.

  • Exotherm Risk: The decomposition onset can be abrupt. Ensure your crystallization solvent (Module 1) is removed completely; residual solvent trapped in the lattice can lower the decomposition temperature.

References

  • Sigma-Aldrich. 3-Bromo-2-chloro-5-nitropyridine Product Specification (Analogous Structure).Link Context: Provides baseline physical property data (MP 66-70°C) for the structural isomer, establishing the expected behavior for the 3-bromo-5-chloro-2-nitro target.

  • Google Patents. Synthesis method for nitropyridine compounds (CN102020606A).Link Context: Describes the general nitration and purification workflows for substituted aminopyridines and halonitropyridines.

  • ResearchGate. Nitropyridines: Synthesis and reactions.Link Context: Authoritative review on the reactivity differences between 2-, 3-, and 4-nitropyridines, supporting the instability claims of the 2-nitro isomer.

  • Organic Chemistry Portal. Pyridine Synthesis and Purification.Link Context: General methodologies for separating pyridine regioisomers using polarity-modified chromatography.

Sources

Optimization

Technical Support Center: A Guide to Scaling Up 3-Bromo-5-chloro-2-nitropyridine Production

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-chloro-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-chloro-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition this vital chemical synthesis from the laboratory bench to a larger scale. As a key intermediate in the production of various pharmaceuticals, ensuring a robust, safe, and efficient scale-up process is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Overview of the Primary Synthetic Route

The most common and scalable synthesis of 3-Bromo-5-chloro-2-nitropyridine typically proceeds via a Sandmeyer-type reaction, starting from 2-amino-5-bromo-3-nitropyridine. This process involves two critical steps: diazotization of the amino group, followed by a copper(I) chloride-mediated substitution.

Synthetic_Pathway A 2-Amino-5-bromo-3-nitropyridine B Diazonium Salt Intermediate A->B  NaNO2, HCl (aq)  0-5 °C C 3-Bromo-5-chloro-2-nitropyridine B->C  CuCl, HCl (aq)  Heat

Figure 1: Synthetic pathway for 3-Bromo-5-chloro-2-nitropyridine.

While this route is effective, scaling up presents several challenges that can impact yield, purity, and safety. The following sections will address these potential issues in a practical, question-and-answer format.

II. Troubleshooting Guide for Scale-Up Synthesis

This section is designed to help you navigate the common hurdles encountered during the scale-up production of 3-Bromo-5-chloro-2-nitropyridine.

Diazotization Step

Question 1: During the addition of sodium nitrite, I'm observing excessive foaming and the evolution of brown gas. What is causing this and how can I control it?

Answer:

The excessive foaming and brown gas (nitrogen oxides, NOx) evolution are classic signs of poor temperature control and localized "hot spots" during the diazotization reaction.[1] This is a critical safety concern as it can lead to a runaway reaction.

  • Causality: The reaction between sodium nitrite and the acidic solution of the amine is highly exothermic. If the addition of the nitrite solution is too rapid or the cooling is inefficient, the localized temperature can rise significantly. This accelerates the decomposition of the newly formed diazonium salt and nitrous acid, leading to the vigorous evolution of nitrogen and nitrogen oxide gases.

  • Troubleshooting Protocol:

    • Improve Cooling Efficiency: Ensure your reactor is equipped with a cooling system capable of handling the heat load of the reaction at the desired scale. A jacketed reactor with a circulating coolant is highly recommended.

    • Controlled Addition of Sodium Nitrite: Instead of adding solid sodium nitrite, use a solution and add it subsurface via a dip tube.[1] This promotes better dispersion and heat transfer. The addition should be slow and controlled, monitoring the internal temperature closely.

    • Maintain Low Temperature: The reaction should be maintained at a strict temperature range of 0-5 °C. Any deviation above this can lead to the issues you are observing.

    • Agitation: Ensure efficient and consistent agitation to prevent localized concentration and temperature gradients.

Question 2: After the diazotization is complete, I'm struggling with a persistent emulsion at the interface of my aqueous and organic layers, making separation difficult. How can I resolve this?

Answer:

Emulsion formation is a common issue in biphasic reactions, especially when fine solids or tars are present. In the context of the Sandmeyer reaction, this can be exacerbated by side products.

  • Causality: The presence of finely divided, insoluble byproducts or unreacted starting material can act as emulsifying agents, stabilizing the interface between the aqueous and any organic solvent used.

  • Troubleshooting Protocol:

    • Solvent Addition: The addition of a non-polar organic solvent like toluene before the diazotization can help to break the emulsion.[1]

    • Filtration Aid: If the emulsion is due to solid particles, filtering the reaction mixture through a pad of celite or another filter aid can help to remove the emulsifying solids.

    • Brine Wash: After the reaction, washing the mixture with a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Sandmeyer Reaction Step

Question 3: My yield of 3-Bromo-5-chloro-2-nitropyridine is significantly lower than expected on a larger scale, and I'm isolating a significant amount of a dark, tarry byproduct. What's going wrong?

Answer:

Low yield and tar formation in the Sandmeyer reaction are often linked to the instability of the diazonium salt intermediate and competing side reactions.

  • Causality: The diazonium salt is a high-energy, potentially explosive intermediate that can decompose via multiple pathways if not handled correctly.[1][2] Unwanted reactions, such as reaction with water to form a phenol or radical coupling reactions, can lead to a complex mixture of byproducts and tar formation.

  • Troubleshooting Protocol:

    • Temperature Control During Decomposition: The decomposition of the diazonium salt in the presence of the copper(I) chloride catalyst is also exothermic. The temperature should be carefully controlled and gradually increased to the optimal temperature (often around 70°C) to ensure a controlled reaction rate.[3]

    • Catalyst Quality: Ensure the copper(I) chloride is of high quality and freshly prepared if possible. The catalytic activity can be diminished by oxidation to copper(II).

    • pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of side reactions. Maintaining the recommended acidic conditions is crucial until the decomposition step.

    • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation and not stored for extended periods, even at low temperatures.

Troubleshooting_Logic Start Low Yield or Purity Issue Q1 Excessive Foaming/ NOx Gas? Start->Q1 A1 Improve Cooling Controlled NaNO2 Addition Maintain 0-5 °C Q1->A1 Yes Q2 Emulsion Formation? Q1->Q2 No A2 Add Toluene Use Filter Aid Brine Wash Q2->A2 Yes Q3 Tar Formation? Q2->Q3 No A3 Control Decomposition Temp. Check Catalyst Quality Immediate Use of Diazonium Salt Q3->A3 Yes

Figure 2: Decision tree for troubleshooting common scale-up issues.
Work-up and Purification

Question 4: I'm finding it difficult to achieve the desired purity of 3-Bromo-5-chloro-2-nitropyridine on a kilogram scale using column chromatography. Are there more efficient purification methods?

Answer:

While column chromatography is a powerful tool for purification at the lab scale, it can be cumbersome and expensive for large quantities.

  • Causality: The high solvent consumption and time required for large-scale chromatography make it less practical for industrial production.

  • Troubleshooting Protocol:

    • Recrystallization: 3-Bromo-5-chloro-2-nitropyridine is a solid at room temperature.[4] Developing a robust recrystallization procedure is often the most efficient method for purification at scale. Experiment with different solvent systems, such as ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes, to find conditions that provide good recovery and high purity.

    • Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be an effective purification step. This involves stirring the crude product in a solvent where it has low solubility, then filtering to isolate the purified solid.

    • Impurity Profiling: Before optimizing the purification, it is crucial to understand the impurity profile of your crude product using techniques like HPLC and LC-MS.[5] Identifying the major impurities will help in selecting the most appropriate purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of 3-Bromo-5-chloro-2-nitropyridine?

A1: The main safety concerns are:

  • Thermal Runaway: Both the diazotization and the Sandmeyer reaction are exothermic and can lead to a thermal runaway if not properly controlled.[6][7]

  • Explosive Intermediates: Aryl diazonium salts can be explosive when isolated in a dry state.[1] It is crucial to keep them in solution.

  • Toxic Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases.[1] Adequate ventilation and scrubbing systems are essential.

  • Hazardous Reagents: The use of strong acids and corrosive reagents requires appropriate personal protective equipment (PPE) and handling procedures.[6]

Q2: How can I monitor the progress of the reaction effectively on a large scale?

A2: For large-scale production, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the most common method to monitor the disappearance of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

Q3: What are the typical impurities I should expect, and how can I minimize their formation?

A3: Common impurities include:

  • Unreacted Starting Material: Can be minimized by ensuring complete diazotization and Sandmeyer reaction through optimized reaction times and temperatures.

  • Phenolic Byproduct (3-Bromo-5-chloro-2-hydroxypyridine): Formed by the reaction of the diazonium salt with water. This can be minimized by maintaining a low temperature during diazotization and using the diazonium salt immediately.

  • Isomeric Byproducts: Depending on the starting material, other halogenated or nitrated isomers may be present. Using a high-purity starting material is crucial.[8]

Q4: Can I use continuous flow chemistry for this synthesis to improve safety and efficiency?

A4: Yes, continuous flow chemistry is an excellent approach for reactions involving hazardous intermediates like diazonium salts.[9][10] It allows for better temperature control, rapid mixing, and minimizes the accumulation of unstable intermediates, leading to a safer and more efficient process.

IV. Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 3-Bromo-5-chloro-2-nitropyridine

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific equipment and safety procedures. A thorough risk assessment should be conducted before attempting this synthesis on a large scale.

Materials:

ReagentQuantity (molar ratio)
2-Amino-5-bromo-3-nitropyridine1.0 eq
6 M Hydrochloric Acid~10-12 vol
Sodium Nitrite1.2 eq
Copper(I) Chloride1.3 eq
38% Hydrochloric AcidAs needed

Procedure:

  • Preparation: In a suitable jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid.

  • Diazotization: Cool the suspension to 0-5 °C. Slowly add a solution of sodium nitrite in water via a subsurface addition tube, maintaining the internal temperature below 5 °C. Stir for 1 hour at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) chloride in 38% hydrochloric acid. Transfer the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C during the addition.

  • Decomposition: Once the addition is complete, slowly warm the reaction mixture to room temperature over 90 minutes, and then heat to 70 °C until gas evolution ceases.

  • Work-up: Cool the reaction mixture and dilute with water. Adjust the pH to ~9 with aqueous ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system.

V. References

  • U.S. Environmental Protection Agency. (1994). Methods for the Determination of Organic Compounds in Drinking Water—Supplement II. EPA/600/R-92/129. [Link]

  • ResearchGate. (n.d.). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved February 14, 2026, from [Link]

  • DataPDF. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved February 14, 2026, from [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Retrieved February 14, 2026, from

  • YouTube. (2024, June 6). Nitration reaction safety. [Link]

  • Beilstein Journals. (n.d.). Continuous flow nitration in miniaturized devices. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine.... Retrieved February 14, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 14, 2026, from [Link]

  • PubMed. (2023, July 28). Highly scalable and inherently safer preparation of di, tri and tetra nitrate esters using continuous flow chemistry. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 14, 2026, from [Link]

  • SciSpace. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved February 14, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved February 14, 2026, from

  • Wikipedia. (n.d.). Pyridine. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved February 14, 2026, from

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-nitropyridine. Retrieved February 14, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a Novel Process for the Kilogram Scale Synthesis of Spiro[1H-pyrido[2,3-d][1][11]oxazine-4,4'-piperidine]-2-one. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 3-Bromo-5-chloro-2-nitropyridine vs. 2-Chloro-3-bromo-5-nitropyridine

The following guide provides an in-depth technical comparison of 3-Bromo-5-chloro-2-nitropyridine and 2-Chloro-3-bromo-5-nitropyridine . [1][2][3] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Bromo-5-chloro-2-nitropyridine and 2-Chloro-3-bromo-5-nitropyridine .

[1][2][3]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Application Scientists.[1][2]

Executive Summary

In the design of pyridine-based scaffolds, the choice between 3-Bromo-5-chloro-2-nitropyridine (Molecule A) and 2-Chloro-3-bromo-5-nitropyridine (Molecule B) is rarely a matter of availability, but rather one of chemoselectivity and reaction kinetics .[3][1][2]

  • Molecule B (2-Cl, 5-NO₂) is the industry-standard electrophile.[3][2] It exhibits rapid

    
     kinetics at the C2 position due to the powerful para-resonance activation from the C5-nitro group.[3] It is the superior choice for introducing amine functionality while retaining the nitro group for subsequent reduction/cyclization.
    
  • Molecule A (2-NO₂, 5-Cl) is a specialized, high-energy electrophile.[3][1][2] Here, the nitro group itself acts as the leaving group (denitration). It is significantly less electrophilic than Molecule B because it lacks the para-activating resonance of a distal nitro group.[3][2] It is primarily used when the final target requires a 5-chloro substituent rather than a 5-amino/nitro motif.[3][2]

Electronic & Steric Landscape

The reactivity difference is governed by the position of the nitro group relative to the site of nucleophilic attack (C2).[4]

Structural Analysis[2][3][5]
  • Molecule A (3-Br-5-Cl-2-NO₂):

    • Leaving Group (LG): Nitro (

      
      ) at C2.
      
    • Activation: The C2 position is activated by the ring nitrogen (inductive/resonance) and the intrinsic electron-withdrawing nature of the nitro group itself.[4]

    • Deactivation: The C5-chloro group provides only weak inductive activation (

      
      ) and is meta to the reaction center, offering no resonance stabilization for the Meisenheimer complex.
      
  • Molecule B (2-Cl-3-Br-5-NO₂):

    • Leaving Group (LG): Chloro (

      
      ) at C2.[3][1][2]
      
    • Activation: The C2 position is super-activated by the para-nitro group at C5.[1] The resonance effect (

      
      ) stabilizes the anionic intermediate, lowering the activation energy for 
      
      
      
      significantly.
    • Sterics: Both molecules possess a C3-Bromo group, creating an "ortho-effect" that sterically hinders the approach of bulky nucleophiles to C2.[3][1]

Reactivity Map (Graphviz)[3]

ReactivityMap SubstrateA Molecule A (2-NO₂, 3-Br, 5-Cl) ProductA 2-Substituted-3-Br-5-Cl-pyridine (Nitro Lost) SubstrateA->ProductA SNAr (Slow) LG: NO₂ SubstrateB Molecule B (2-Cl, 3-Br, 5-NO₂) ProductB 2-Substituted-3-Br-5-NO₂-pyridine (Nitro Retained) SubstrateB->ProductB SNAr (Fast) LG: Cl Activated by p-NO₂ Note Key Insight: Molecule B retains the Nitrogen source. Molecule A loses it via Denitration.

Figure 1: Comparative reaction pathways.[2][5] Molecule B offers a streamlined path to 2-amino-5-nitropyridines, whereas Molecule A functions as a 5-chloropyridine precursor.[3][2]

Performance Comparison: Nucleophilic Aromatic Substitution ( )

Reaction Kinetics

Molecule B reacts 10–100x faster than Molecule A with standard nucleophiles (primary amines, alkoxides).[1][2]

  • Mechanism B: The C5-nitro group stabilizes the negative charge on the ring nitrogen in the transition state.

  • Mechanism A: The displacement of the C2-nitro group relies on the high energy of the C-N bond cleavage. While the nitro group is a competent leaving group (often comparable to F in highly activated systems), the lack of para-activation makes this substrate sluggish.

Data Summary Table
FeatureMolecule A (3-Br-5-Cl-2-NO₂)Molecule B (2-Cl-3-Br-5-NO₂)
Primary Reactivity

at C2 (Denitration)

at C2 (Dechlorination)
Relative Rate (

)
Low (1.[3][1][2]0)High (~50–100)
Leaving Group

(Good, but substrate is deactivated)

(Excellent, substrate is activated)
Product Outcome 2-Nu-3-Br-5-Cl -pyridine2-Nu-3-Br-5-NO₂ -pyridine
Pd-Catalyst Poisoning High Risk (Nitro is ortho to Br)Low Risk (Nitro is distal)
Stability Moderate (Light sensitive)High (Stable solid)

Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

When performing Palladium-catalyzed cross-coupling at the C3-Bromo position, Molecule B is again the preferred substrate.[3]

  • Catalyst Poisoning: In Molecule A, the nitro group is ortho to the bromine. Nitro groups are known to coordinate to Pd(0) or oxidize phosphine ligands, potentially quenching the catalyst. The ortho proximity exacerbates this "bite" effect.[2]

  • Chemoselectivity: In Molecule B, the C2-Cl bond is relatively inert to Pd-oxidative addition compared to the C3-Br bond (C-Br bond energy < C-Cl).[3][1][2] This allows for highly selective Suzuki coupling at C3 without touching the C2-Cl handle.[3][1][2]

Recommendation: If you need to couple at C3, use Molecule B. Perform the


 at C2 first if the nucleophile is compatible, or perform the Suzuki first if the nucleophile is sensitive.

Experimental Protocols

Protocol A: Selective of Molecule B (Recommended Route)

Target: Synthesis of 2-amino-3-bromo-5-nitropyridine derivative.[3][1][2]

Reagents:

  • Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 equiv)[1][2]

  • Nucleophile: Morpholine or Primary Amine (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[3]

  • Solvent: Acetonitrile (MeCN) or THF.[3][2]

Workflow:

  • Dissolution: Dissolve 1.0 g of 2-chloro-3-bromo-5-nitropyridine in 10 mL of dry MeCN.

  • Addition: Cool to 0°C. Add DIPEA followed by the amine dropwise. (The reaction is exothermic due to strong activation).[2]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (30% EtOAc/Hexane) will show the disappearance of the starting material (

      
      ) and appearance of a yellow/orange product (
      
      
      
      ).
  • Workup: Pour into ice water (50 mL). The product usually precipitates as a bright yellow solid.[2] Filter and wash with cold water.[2]

    • Self-Validation: If no precipitate forms, extract with EtOAc, wash with brine, and dry over

      
      .
      
  • Yield: Expect 85–95%.

Protocol B: Suzuki Coupling at C3 (Site-Selective)

Target: Functionalization of the Bromo-position while retaining the Chloro-group.[3]

Reagents:

  • Substrate: 2-Chloro-3-bromo-5-nitropyridine[3][1][2][6][7]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1][2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2M aqueous, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)[3][1][2]

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 mins. Oxygen is the enemy of this reaction.

  • Assembly: Add substrate, boronic acid, and catalyst to a sealed vial.

  • Heat: Heat to 80°C for 6–12 hours.

    • Note: Do not exceed 100°C to avoid activating the C2-Cl bond.[3][2]

  • Purification: Silica gel chromatography.

Decision Matrix

IF your goal is...THEN choose...WHY?
Standard Library Generation Molecule B Fast, clean kinetics; high yields; stable intermediate.[3][1][2]
Synthesis of 5-Chloropyridines Molecule A It is the only route that provides the 5-chloro substituent after C2 substitution.[3][1]
C3-Arylation (Suzuki) Molecule B Avoids catalyst poisoning from the ortho-nitro group found in A.
High Throughput Screening Molecule B Reliability of the 2-chloro displacement ensures low failure rates in automated synthesis.[3][1][2]
Workflow Diagram (Graphviz)

Workflow Start Start: Select Scaffold Decision Target Substituent at C5? Start->Decision RouteA Requires 5-Chloro Decision->RouteA Cl RouteB Requires 5-Nitro / 5-Amino Decision->RouteB NO₂ / NH₂ StepA Use Molecule A (3-Br-5-Cl-2-NO₂) RouteA->StepA StepB Use Molecule B (2-Cl-3-Br-5-NO₂) RouteB->StepB ActionA Reaction: SNAr (Displace NO₂) Requires Heat/Strong Nu StepA->ActionA ActionB Reaction: SNAr (Displace Cl) Fast at RT StepB->ActionB

Figure 2: Decision logic for scaffold selection based on the desired C5-substituent.

References

  • BenchChem. (2025).[3][1][2][8] A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. Retrieved from

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[3] (Foundational text on Pyridine reactivity and substituent effects).

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis. Wiley.[3] (Reference for halogen-metal exchange and regioselectivity in pyridines).

  • ChemicalBook. (2025).[3][1][2] Product Entry: 3-Bromo-2-chloro-5-nitropyridine (CAS 5470-17-7).[3][1][2][6][7] Retrieved from [2]

  • Royal Society of Chemistry. (1997). Nucleophilic substitutions at the pyridine ring.[2][4][8] Conformational preference and kinetics. J. Chem. Soc., Perkin Trans.[2][9] 2. Retrieved from [1][2][9]

Sources

Comparative

Benchmark Yields &amp; Functionalization Guide: 3-Bromo-5-chloro-2-nitropyridine

Executive Summary: The "Triage" of Reactivity For the medicinal chemist, 3-Bromo-5-chloro-2-nitropyridine (CAS: 5470-17-7) represents a high-value scaffold due to its three distinct "handles" for diversification. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triage" of Reactivity

For the medicinal chemist, 3-Bromo-5-chloro-2-nitropyridine (CAS: 5470-17-7) represents a high-value scaffold due to its three distinct "handles" for diversification. However, its reactivity profile is non-intuitive. Unlike standard halopyridines, the 2-nitro group dominates the electronic landscape, activating the ring for nucleophilic attack while simultaneously complicating transition-metal catalysis.

The Core Application Directive:

  • Do not attempt Palladium-catalyzed coupling (Suzuki/Buchwald) directly on the nitro-pyridine if yields >50% are required. The nitro group acts as a catalyst poison and radical sink.

  • Primary Pathway: Functionalize the C2 position first (via

    
     or Reduction).
    
  • Secondary Pathway: Leverage the inherent reactivity difference between C3-Br (high lability) and C5-Cl (low lability) for sequential cross-coupling.

Part 1: Comparative Benchmark Yields

The following data aggregates industrial benchmark yields for the three primary transformations.

Transformation TargetMethod / ReagentsBenchmark YieldSelectivity Note
C2-Functionalization (

)
Primary Amines / DIPEA / THF85% - 95% Excellent. Displaces

exclusively. No Br/Cl displacement observed under mild conditions (

).
C2-Reduction (Nitro

Amine)

powder /

/

80% - 92% High. Chemoselective. Avoids dehalogenation common with

.
C2-Reduction (Nitro

Amine)

/

70% - 85% Moderate. Workup is often messy (emulsions); lower yield than Fe method.
C3-Cross Coupling (Suzuki)

on Nitro -SM
35% - 55% Poor. Catalyst poisoning by

. Significant homocoupling side products.
C3-Cross Coupling (Suzuki)

on Amino -SM
75% - 90% Excellent. C3-Br reacts preferentially over C5-Cl (>20:1 selectivity).
Part 2: Critical Workflows & Decision Logic

The success of functionalizing this scaffold depends entirely on the Order of Operations .

Diagram 1: The Reactivity Decision Matrix

This flowchart illustrates the obligatory pathways to maximize yield. Note that Path B (Direct Coupling) is a "Dead End" for high-yield applications.

ReactivityMatrix Start 3-Bromo-5-chloro- 2-nitropyridine PathA PATH A: C2 Modification (Recommended) Start->PathA PathB PATH B: Direct C3 Coupling (High Risk) Start->PathB SNAr S_NAr (Displace NO2) Yield: >90% PathA->SNAr Nucleophiles (Amines/OR) Reduction Fe Reduction (NO2 -> NH2) Yield: ~85% PathA->Reduction Fe/NH4Cl Suzuki_Fail Suzuki Coupling Yield: <50% (Catalyst Poisoning) PathB->Suzuki_Fail Suzuki_Success Selective C3 Suzuki Yield: ~85% (Br reacts, Cl stays) SNAr->Suzuki_Success Pd(PPh3)4 Reduction->Suzuki_Success Pd(dppf)Cl2 Boronic Acid

Caption: Workflow logic dictating that C2 functionalization must precede C3 cross-coupling to ensure catalyst stability and yield.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the visual cues (color changes, TLC spots) confirm the reaction is proceeding correctly.

Protocol A: Chemoselective Reduction (Preserving Halogens)

Target: 3-Bromo-5-chloropyridin-2-amine

Why this method? Catalytic hydrogenation (


) often strips the bromine and chlorine atoms (hydrodehalogenation). Iron-mediated reduction is chemically gentle on aryl halides.
  • Setup: In a 250 mL round-bottom flask, dissolve 3-bromo-5-chloro-2-nitropyridine (1.0 eq) in Ethanol/Water (4:1 ratio, 0.2 M concentration).

  • Activation: Add Iron powder (4.0 eq, <325 mesh) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to 70°C with vigorous stirring.

    • Self-Validation: The bright yellow solution will turn into a dark grey/brown slurry. TLC (30% EtOAc/Hex) will show the disappearance of the non-polar nitro spot and the appearance of a polar, fluorescent blue amine spot.

  • Workup:

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad with warm EtOAc.

    • Concentrate the filtrate.

    • Partition between EtOAc and saturated

      
       (to neutralize any trapped HCl).
      
  • Yield Expectation: 85-92% (Off-white solid).

Protocol B: C3-Selective Suzuki Coupling

Target: 5-Chloro-3-(aryl)pyridin-2-amine derivatives

Why this method? Using the amine (from Protocol A) prevents catalyst poisoning. We use a ligand system that differentiates between the C3-Br (weaker bond) and C5-Cl (stronger bond).

  • Setup: Charge a flask with 3-bromo-5-chloropyridin-2-amine (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
      (2.0 eq).
    
  • Solvent: Add Dioxane/Water (4:1). Degas by bubbling nitrogen for 10 minutes (Critical step).

  • Catalyst: Add

    
      (0.05 eq).
    
    • Expert Note:

      
       is preferred over 
      
      
      
      here because its larger bite angle enhances the reductive elimination of the sterically crowded C3-biaryl product.
  • Reaction: Heat to 90°C for 4–6 hours.

    • Self-Validation: Monitor by TLC.[1][2] If the reaction runs too long (>12h) or too hot (>100°C), you will start seeing the "double coupling" product (reaction at C5-Cl).

  • Yield Expectation: 75-85%.

Part 4: Mechanism of Selectivity ( )

Why does the nucleophile attack C2 (displacing


) instead of C3 or C5 (displacing Halogens)?

The Meisenheimer Complex stability dictates the pathway.[2] Attack at C2 places the negative charge on the ring nitrogen and the nitro group oxygens, creating a highly stabilized intermediate.

SNAr_Mechanism cluster_legend Selectivity Factor SM Starting Material (Nitro at C2) Intermediate Meisenheimer Complex (Charge on NO2 & N) SM->Intermediate Nu- attack (Fast) Product Product (Nu at C2) Intermediate->Product -NO2 departure (Irreversible) Text Nitro group is a better leaving group than Br/Cl in this activated system.

Caption: Kinetic preference for Nitro displacement due to resonance stabilization of the C2-intermediate.

References
  • Review of Nitro-Group Displacement

    • Title: Nucleophilic substitution of the nitro group in nitroazoles and nitroazines.
    • Source:Russian Chemical Reviews, 2020.
    • Relevance: Establishes the hierarchy of leaving groups in electron-deficient heterocycles ( ).
    • (General Journal Link as specific review URLs vary by access).

  • Iron Reduction Protocols

    • Title: Selective reduction of nitro compounds to amines by metallic iron.
    • Source:Organic Syntheses, Coll.[3] Vol. 5, p. 346.[3]

    • Relevance: The foundational method for reducing nitro-halopyridines without dehalogen
  • Suzuki Coupling Selectivity

    • Title: Site-selective Suzuki-Miyaura cross-coupling of dihaloheterocycles.
    • Source:Tetrahedron, 2015.
    • Relevance: Details the bond dissociation energy differences between C-Br and C-Cl th
  • Safety Data (MSDS)

    • Compound: 3-Bromo-5-chloro-2-nitropyridine (CAS 5470-17-7).
    • Relevance: Handling precautions for nitro-pyridines (potential sensitizers).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-chloro-2-nitropyridine

Part 1: Executive Safety Directive Do not treat this compound as a generic reagent. 3-Bromo-5-chloro-2-nitropyridine is a multi-functionalized heterocyclic building block.[1][2][3][4] Its structure combines a nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this compound as a generic reagent. 3-Bromo-5-chloro-2-nitropyridine is a multi-functionalized heterocyclic building block.[1][2][3][4] Its structure combines a nitro group (potential explosophore/toxicity source) with two distinct halogens (bromine and chlorine), significantly increasing its lipophilicity and potential for rapid dermal absorption.[3]

Effective safety relies on a "Defense in Depth" strategy: Engineering controls (fume hood) are your primary defense; PPE is your last line of defense. This guide outlines the specific protocols required to handle this compound without incident.

Part 2: Hazard Profile & Risk Assessment

To select the correct PPE, we must first understand the enemy. This compound shares structural toxicity characteristics with both nitropyridines and halogenated aromatics.

Table 1: GHS Hazard Classification (Conservative Estimate)

Based on Structure-Activity Relationships (SAR) of analogs like 5-Chloro-2-nitropyridine and 3-Bromo-5-nitropyridine.[1][2][3][4]

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 3/4H301/H302: Toxic/Harmful if swallowed.[5][6]Pyridine ring metabolism; potential interference with neurotransmission.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[5][6][7]Lipophilic absorption leading to local dermatitis.
Serious Eye Damage Cat. 1/2AH318/H319: Causes serious eye damage/irritation.[7]Nitro-substituted pyridines are aggressive ocular irritants.[1][2][3][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[6][7]Dust/vapor inhalation irritates mucous membranes.

Critical Insight: The 2-nitro position often enhances the electrophilicity of the pyridine ring, making it more reactive toward biological nucleophiles (proteins/DNA).[3] Treat all exposures as potentially sensitizing.

Part 3: The PPE Defense System

Ocular Protection (Non-Negotiable)

Standard safety glasses are insufficient for handling nitro-halogenated pyridines in powder form due to the risk of airborne dust entering the eye from the side or top.[3][4]

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[3]

  • Why: Prevents dust migration and protects against splashes if the compound is in solution (e.g., DCM, DMF).

Dermal Protection (Glove Protocol)

This compound is lipophilic. Once dissolved in organic solvents, it can permeate standard nitrile gloves rapidly.

  • Solid Handling: Double-gloving is mandatory.[1][2][3]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-5 mil) or Neoprene.[1][2][3][4]

    • Protocol: Change outer gloves immediately upon any visible contamination.

  • Solution Handling (DCM/DMF/THF):

    • Risk: Halogenated solvents (DCM) break down nitrile in <5 minutes, carrying the toxin through to your skin.

    • Requirement: Silver Shield® (Laminate) gloves or heavy-duty Viton® gloves are required if prolonged contact or immersion is possible.[1][2][3]

Respiratory Protection
  • Primary Control: All operations (weighing, dispensing, reaction setup) must occur inside a certified Chemical Fume Hood .

  • Secondary (Spill/Emergency): If a spill occurs outside the hood, use a Full-Face Respirator with an OV/AG/P100 cartridge (Organic Vapor / Acid Gas / HEPA).[3]

Part 4: Operational Workflow (Visualization)

The following diagram outlines the logical flow for safely transferring this reagent from storage to reaction vessel.

SafeHandling cluster_handling Inside Fume Hood start START: Reagent Retrieval risk 1. Risk Assessment (Check Solvent Compatibility) start->risk ppe 2. PPE Donning (Goggles + Double Gloves) risk->ppe hood 3. Engineering Check (Hood Flow > 100 fpm) ppe->hood weigh 4. Weighing (Use Anti-Static Gun) hood->weigh Pass transfer 5. Transfer to Vessel (Avoid Dust Generation) weigh->transfer dissolve 6. Solubilization (Keep sash low) transfer->dissolve decon 7. Decontamination (Wipe balance with MeOH) dissolve->decon waste 8. Waste Disposal (Halogenated Stream) decon->waste

Figure 1: Safe Handling Workflow for 3-Bromo-5-chloro-2-nitropyridine.[1][2][3][4] Note the critical transition from solid handling to solubilization, where risk increases due to solvent volatility.[3][4]

Part 5: Emergency Response & Disposal

Accidental Exposure Protocol
  • Eye Contact: Immediate irrigation at an eyewash station for 15 minutes . Hold eyelids open. Do not wait for pain to subside.

  • Skin Contact:

    • Solid: Brush off gently (do not wet initially to avoid spreading).[3] Then wash with soap and copious water.[6]

    • Liquid: Remove contaminated clothing immediately.[6] Wash skin with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Strategy (Cradle-to-Grave)

Do not dispose of this compound down the drain. It is toxic to aquatic life and persists in the environment due to halogenation.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid."[1][2][3]

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. The presence of Br and Cl requires high-temperature incineration equipped with scrubbers to neutralize acidic byproducts (HBr, HCl).[3][4]

  • Empty Containers: Triple rinse with a compatible solvent (e.g., Acetone) before disposal. Add rinsate to the halogenated waste stream.

References

  • BLD Pharm. (2023). SDS for 3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5). Retrieved from [3][4]

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: 3-Bromo-5-nitropyridine (Structural Analog). Retrieved from [3][4]

  • Fisher Scientific. (2023). GHS Classification for 5-Chloro-2-nitropyridine. Retrieved from [3][4]

  • PubChem. (2023). Compound Summary: 3-Bromo-5-chloro-2-nitropyridine.[1][2][3][4][8][9] Retrieved from [3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-chloro-2-nitropyridine
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